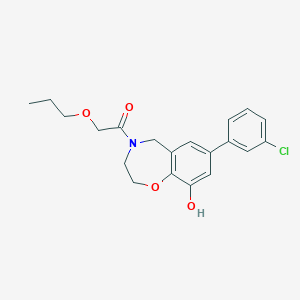![molecular formula C19H31FN2O2 B5335553 2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol is a chemical compound that has been synthesized for scientific research purposes. It is also known as FLE or Fluorobenzyl diazepane. This compound is a member of the diazepane family, which is a class of compounds that have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol has been synthesized for various scientific research applications. One of the main applications is in the field of neuroscience, where it is used as a tool compound to study the function of GABA-A receptors. GABA-A receptors are a type of receptor in the brain that are involved in the regulation of anxiety, sleep, and muscle relaxation. FLE has been shown to selectively bind to a specific subtype of GABA-A receptor, which makes it a useful tool for studying the function of these receptors.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol is related to its binding to GABA-A receptors. GABA-A receptors are ionotropic receptors that are composed of five subunits. FLE binds to a specific subtype of GABA-A receptor that contains the alpha-2 and alpha-3 subunits. This binding enhances the activity of the receptor and leads to increased inhibition of neuronal activity in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its effects on GABA-A receptors. By enhancing the activity of these receptors, FLE leads to increased inhibition of neuronal activity in the brain. This can lead to a range of effects, including sedation, anxiolysis, and muscle relaxation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol in lab experiments is its selectivity for a specific subtype of GABA-A receptor. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation of using FLE is that it is not a natural compound and may not fully represent the effects of endogenous compounds that act on GABA-A receptors.
Future Directions
There are several future directions for research on 2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol. One area of research is the development of more selective compounds that can target specific subtypes of GABA-A receptors. Another area of research is the investigation of the effects of FLE on other neurotransmitter systems in the brain. Finally, the potential therapeutic applications of FLE and related compounds should be explored further.
Synthesis Methods
The synthesis of 2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol involves several steps. The starting material is 4-fluorobenzyl chloride, which is reacted with isopropylamine to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with ethylene oxide to form this compound. The final product is purified using chromatography techniques.
Properties
IUPAC Name |
2-[2-[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31FN2O2/c1-16(2)19-15-21(10-12-24-13-11-23)8-3-9-22(19)14-17-4-6-18(20)7-5-17/h4-7,16,19,23H,3,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJOUHIDJLYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5335471.png)

![ethyl [2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5335491.png)
![3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)

![2-benzyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5335510.png)
![2-{[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]methyl}benzonitrile](/img/structure/B5335518.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
![2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5335530.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5335543.png)
![5-[(2-fluorophenoxy)methyl]-N-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5335554.png)
![N-(1-{1-[2-(isobutylamino)-2-oxoethyl]piperidin-4-yl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5335560.png)
![N-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5335571.png)
